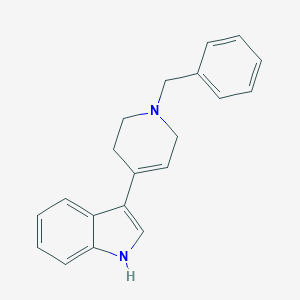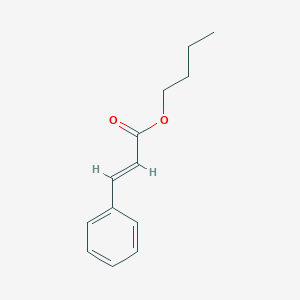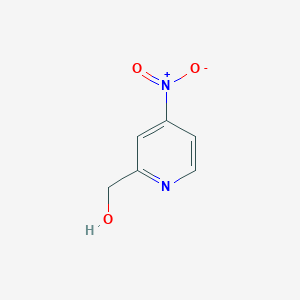
2-(Cyclopropylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)acetic acid is a chemical compound with the molecular formula C5H9NO2 . It is available in the form of a powder . The compound is also known by its IUPAC name (cyclopropylamino)acetic acid .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylamino)acetic acid can be represented by the InChI code 1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H . The molecular weight of the compound is 115.13 g/mol .Physical And Chemical Properties Analysis
2-(Cyclopropylamino)acetic acid is a powder at room temperature . The compound has a molecular weight of 115.13 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-(Cyclopropylamino)acetic acid: is utilized in proteomics research, where it serves as a biochemical tool for the study of proteins and their functions . The compound’s properties facilitate the analysis of protein structure and function, contributing to the understanding of complex biological processes.
Pharmaceutical Research
In pharmaceutical research, 2-(Cyclopropylamino)acetic acid is explored for its potential as a counterion in pharmaceutical salts . Its role in modulating the physicochemical properties of drugs, such as solubility and bioavailability, is of particular interest, offering avenues for the development of improved drug formulations.
Medical Diagnostics
The compound finds application in medical diagnostics as part of biochemical assays used in proteomics research . It aids in the identification and quantification of proteins, which is crucial for the diagnosis of various diseases and the monitoring of therapeutic interventions.
Chemical Synthesis
2-(Cyclopropylamino)acetic acid: plays a role in chemical synthesis, where it may be involved in the formation of complex organic compounds . Its reactivity and structural features make it a valuable building block in synthetic organic chemistry.
Agriculture
In the agricultural sector, organic acids, including 2-(Cyclopropylamino)acetic acid , are investigated for their potential to enhance soil fertility and plant health . They may contribute to the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants.
Environmental Applications
The environmental applications of 2-(Cyclopropylamino)acetic acid are linked to its role in fostering a healthy soil microbiome . By influencing soil microbial activity, it can play a part in nutrient cycling and soil structure improvement, leading to a more sustainable environment.
Wirkmechanismus
Target of Action
This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Mode of Action
As a biochemical used in proteomics research , it may interact with various proteins or enzymes, altering their function or activity. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. The downstream effects of these potential interactions are currently unknown and warrant further investigation.
Pharmacokinetics
As a small molecule with a molecular weight of 11513 , it’s likely to have good bioavailability
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or pathways it interacts with.
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQCCQKRNWMECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611319 |
Source


|
| Record name | N-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)acetic acid | |
CAS RN |
10294-18-5 |
Source


|
| Record name | N-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














